7-Bromo-2-methylquinoline-5,8-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6BrNO2 |
|---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
7-bromo-2-methylquinoline-5,8-dione |
InChI |
InChI=1S/C10H6BrNO2/c1-5-2-3-6-8(13)4-7(11)10(14)9(6)12-5/h2-4H,1H3 |
InChI Key |
HZWDPAOBGLCOQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C=C(C2=O)Br |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for 7 Bromo 2 Methylquinoline 5,8 Dione and Its Analogues
Synthetic Pathways from Precursors
The generation of the 7-Bromo-2-methylquinoline-5,8-dione framework often commences from readily available quinoline (B57606) precursors. These pathways typically involve oxidative transformations to form the characteristic dione (B5365651) structure.
Oxidative Transformations of 8-Hydroxyquinoline (B1678124) Derivatives
A primary route to quinoline-5,8-diones involves the oxidation of 8-hydroxyquinoline derivatives. The hydroxyl group at the 8-position facilitates the oxidative conversion to the corresponding dione.
A direct synthetic approach to a bromo-substituted quinoline-5,8-dione involves the oxidative transformation of 5,7-Dibromo-8-hydroxyquinoline. Research has demonstrated a method for the synthesis of 7-bromoquinoline-5,8-dione from this precursor. The process involves dissolving 5,7-Dibromo-8-hydroxyquinoline in concentrated sulfuric acid, followed by the cautious addition of nitric acid at a controlled temperature of 0°C. tsijournals.com This oxidative reaction specifically removes the bromine at the 5-position and converts the 8-hydroxy group to a ketone, yielding the 7-bromo-quinoline-5,8-dione.
Reaction Scheme: Conversion of 5,7-Dibromo-8-hydroxyquinoline
| Precursor | Reagents | Product |
| 5,7-Dibromo-8-hydroxyquinoline | 1. Concentrated Sulfuric Acid2. Nitric Acid (61%) | 7-Bromoquinoline-5,8-dione |
A versatile multi-step synthesis beginning with the parent 8-Hydroxyquinoline can be employed to generate this compound. This strategy allows for the sequential introduction of the required substituents.
A potential synthetic sequence is as follows:
Synthesis of 7-Bromo-2-methylquinoline: This intermediate can be prepared via the Doebner-Miller reaction. This acid-catalyzed reaction involves the condensation of an aniline, in this case, 3-bromoaniline, with an α,β-unsaturated carbonyl compound, which can be generated in situ from paraldehyde. echemi.com The reaction typically yields a mixture of 5-bromo and 7-bromo regioisomers, which can be separated by chromatography. echemi.com
Formation of 7-Bromo-2-methyl-8-hydroxyquinoline: The synthesized 7-Bromo-2-methylquinoline would then need to be converted to its 8-hydroxy derivative. While a direct hydroxylation method for this specific substrate is not readily found in the searched literature, the synthesis of 7-bromo-8-hydroxyquinoline from 8-hydroxyquinoline through bromination has been reported. acgpubs.org This suggests that functionalization at the 8-position is feasible.
Oxidation to this compound: The final step involves the oxidation of the 8-hydroxy group of 7-Bromo-2-methyl-8-hydroxyquinoline to the corresponding dione. Various oxidizing agents are known to effect this transformation on similar 8-hydroxyquinoline derivatives. rsc.org
Table 1: Key Intermediates in the Multi-Step Synthesis
| Intermediate | Starting Material | Key Transformation |
| 7-Bromo-2-methylquinoline | 3-Bromoaniline, Paraldehyde | Doebner-Miller Reaction |
| 7-Bromo-2-methyl-8-hydroxyquinoline | 7-Bromo-2-methylquinoline | Hydroxylation |
| This compound | 7-Bromo-2-methyl-8-hydroxyquinoline | Oxidation |
Photooxidation Techniques for Quinoline-5,8-dione Core Formation
Photooxidation presents an alternative method for the formation of the quinoline-5,8-dione core. Dye-sensitized photooxidation of 8-hydroxyquinoline and its derivatives has been studied, leading to the formation of quinoline-5,8-quinones. tsijournals.com For instance, the photooxidation of 2-methyl-8-hydroxyquinoline has been reported to yield photoproducts including fragment ions corresponding to the oxidized quinoline structure. tsijournals.com These reactions often involve the generation of singlet oxygen, which acts as the oxidizing species. The use of a photosensitizer, such as methylene (B1212753) blue, is crucial for the absorption of light and the subsequent energy transfer to molecular oxygen. tsijournals.com
Direct Functionalization and Modification of the this compound Scaffold
Once the this compound core is synthesized, further modifications can be introduced through direct functionalization reactions.
Electrophilic Halogenation Protocols
Electrophilic halogenation is a common strategy to introduce halogen atoms onto aromatic rings. In the context of quinolines, the benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring. The positions of substitution are influenced by the existing substituents on the ring.
While direct electrophilic halogenation of this compound is not extensively detailed in the provided search results, the principles of electrophilic substitution on quinoline derivatives offer valuable insights. For instance, the bromination of 8-substituted quinolines has been reinvestigated, showing that the position of bromination is dependent on the nature of the substituent at the 8-position and the reaction conditions. acgpubs.org The electrophilic substitution in quinoline generally favors positions 5 and 8. researchgate.net
The presence of the electron-withdrawing dione functionality in this compound would deactivate the ring towards electrophilic attack. However, the existing bromo and methyl groups will direct any further substitution. The precise outcome of an electrophilic halogenation on this specific scaffold would require experimental investigation.
Nucleophilic Substitution Reactions at Bromo-Substituted Positions
The bromine atom at the C-7 position of this compound is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups and the synthesis of diverse analogues.
The reaction of this compound with various substituted phenols can lead to the formation of 7-aryloxy-2-methylquinoline-5,8-dione derivatives. This reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion acts as the nucleophile, displacing the bromide ion. The chemoselectivity of this reaction is crucial, as the quinone moiety also contains electrophilic centers. Reaction conditions, such as the choice of base and solvent, can be optimized to favor substitution at the C-7 position.
The bromine at C-7 can be displaced by various amine nucleophiles to yield 7-amino-2-methylquinoline-5,8-dione derivatives. This amination reaction is highly regioselective.
Aryl Sulphonamides: The reaction of 7-bromoquinoline-5,8-dione with different aryl sulphonamides results in the synthesis of N-(7-bromoquinoline-5,8-dione-6-yl)-benzenesulphonamide derivatives. researchgate.net This transformation is achieved through direct nucleophilic amination. researchgate.net The regioselectivity of the nucleophilic attack at the C-6 position, rather than the ipso-position of the bromine at C-7, is attributed to the steric hindrance caused by the bulky bromine atom. researchgate.net The electron-withdrawing nature of the carbonyl group at the 5-position also directs the nucleophilic attack to the C-6 position. researchgate.net
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| 7-bromoquinoline-5,8-dione | Benzenesulphonamide | N-(7-bromoquinoline-5,8-dione-6-yl)-benzenesulphonamide | - |
| 7-bromoquinoline-5,8-dione | 4-chlorobenzenesulphonamide | N-(7-bromoquinoline-5,8-dione-6-yl)-4-chlorobenzenesulphonamide | 62.2 |
| 7-bromoquinoline-5,8-dione | 4-methylphenylsulphonamide | N-(7-bromoquinoline-5,8-dione-6-yl)-4-methylphenylsulphonamide | - |
| 7-bromoquinoline-5,8-dione | 4-methoxyphenylsulphonamide | N-(7-bromoquinoline-5,8-dione-6-yl)-4-methoxyphenylsulphonamide | - |
Data sourced from a study on the synthesis of quinoline-5,8-dione derivatives. researchgate.net
Alkylamines: Similarly, novel 7-alkylamino-2-methylquinoline-5,8-diones have been synthesized. nih.gov The synthetic route involves a five-step process starting from 2,5-dimethoxyaniline, which includes a Skraup reaction, demethylations, oxidative bromination, amination, and a notable hydrobromic acid-catalyzed debromination. nih.gov
Beyond phenols and amines, the bromine at C-7 can be displaced by a variety of other nucleophiles. For instance, reactions with thiols can introduce thioether functionalities. The versatility of nucleophilic substitution at this position allows for the creation of a broad library of 7-substituted-2-methylquinoline-5,8-dione analogues with diverse electronic and steric properties. mdpi.com
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Cross-Coupling, Sonogashira Synthesis)
Transition metal-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations.
Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used to form new carbon-carbon bonds. nih.gov In this reaction, the bromine atom at C-7 of the quinoline-dione can be coupled with various organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base. uwindsor.ca This allows for the introduction of aryl, heteroaryl, vinyl, or alkyl groups at the C-7 position. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov The choice of ligands, base, and solvent is critical for optimizing the reaction yield and scope. organic-chemistry.org
Sonogashira Synthesis: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. science.gov This reaction can be applied to this compound to introduce alkynyl substituents at the C-7 position. researchgate.net These alkynylated derivatives can serve as versatile intermediates for further transformations, such as click chemistry. researchgate.net
| Coupling Reaction | Reactants | Catalyst System | Product |
| Suzuki-Miyaura | This compound, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 7-Aryl-2-methylquinoline-5,8-dione |
| Sonogashira | This compound, Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 7-Alkynyl-2-methylquinoline-5,8-dione |
Post-Synthetic Modifications and Structural Elaboration
Following the initial derivatization of the 7-bromo precursor, further structural modifications can be undertaken to expand the chemical space of the synthesized analogues.
The quinone moiety of the 7-substituted-2-methylquinoline-5,8-dione derivatives is redox-active and can undergo both oxidation and reduction reactions.
Reduction: The quinone can be reduced to the corresponding hydroquinone (B1673460). This transformation can be achieved using various reducing agents, such as sodium dithionite (B78146) or sodium borohydride. The resulting hydroquinones are often more electron-rich and can exhibit different biological properties compared to their quinone counterparts. They can also serve as intermediates for further functionalization, such as O-alkylation or O-acylation.
Addition Reactions to the Quinone Moiety
The quinone moiety is a key feature of this compound, making it susceptible to various addition reactions. These reactions are fundamental for modifying the core structure and introducing new functional groups, which can significantly alter the compound's chemical and biological properties.
One of the classic reactions involving quinones is the Thiele-Winter acetoxylation. This reaction involves the acid-catalyzed treatment of a quinone with acetic anhydride (B1165640) to yield a triacetoxy aromatic compound. organicreactions.orgdrugfuture.com For instance, the reaction of p-benzoquinone with acetic anhydride in the presence of sulfuric acid produces 1,2,4-triacetoxybenzene. organicreactions.org This process converts the quinoid structure into a more stable aromatic system. While specific studies on this compound are not detailed, the general mechanism is applicable to substituted quinones. The reaction of various bromo-derivatives of phenyl-1,4-benzoquinone has been studied, showing that the incoming acetoxy group typically adds ortho to the bromine atom. rsc.org However, in some cases, such as with 2,3-dibromo-5-phenyl-1,4-benzoquinone, the reaction may only yield the hydroquinone diacetate without the addition of a third acetoxy group. rsc.org
Another notable reaction is the 1,2-addition of organometallic reagents. For example, the reaction of a quinolinedione with diethylaluminum cyanide resulted in the novel 1,2-addition of an ethyl group, leading to the formation of quinoline quinols. acs.org This demonstrates a pathway to introduce alkyl groups to the carbonyl carbons of the quinone ring.
The general reactivity of quinoline-5,8-diones allows for a range of synthetic modifications. The scaffold is often found in natural products with significant biological activity, making these addition reactions a key area of research for developing new therapeutic agents. researchgate.net
Table 1: Examples of Addition Reactions on Quinone Systems
| Quinone Reactant | Reagents | Product Type | Reference |
| p-Benzoquinone | Acetic anhydride, H₂SO₄ | 1,2,4-Triacetoxybenzene | organicreactions.org |
| 2-Bromo-6-phenyl-1,4-benzoquinone | Acetic anhydride, acid catalyst | Triacetate (acetoxy group ortho to bromine) | rsc.org |
| Quinolinedione | Diethylaluminum cyanide | Quinoline quinol | acs.org |
| 2,3-Dibromo-5-phenyl-1,4-benzoquinone | Acetic anhydride, acid catalyst | Hydroquinone diacetate | rsc.org |
Derivatization of Amine-Substituted Quinolines
The introduction and subsequent derivatization of amine groups on the quinoline-5,8-dione scaffold is a critical strategy for creating analogues with diverse properties. Specifically, the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones has been a subject of interest. acs.orgelsevierpure.comnih.gov
A novel and efficient synthetic route has been developed starting from 6,7-dibromo-2-methylquinoline-5,8-dione. acs.org This method involves a two-step process: a nucleophilic substitution of one of the bromine atoms with an amine, followed by a selective debromination. acs.org This approach is significant because conventional alkylation reactions on the 7-amino group are often unsuccessful due to its low nucleophilicity. acs.org
The synthesis begins with 2,5-dimethoxyaniline, which undergoes a five-step sequence: a Skraup reaction, demethylation, oxidative bromination to yield the dibromo intermediate, amination, and finally, debromination. acs.orgnih.gov The amination step involves the nucleophilic substitution of the C7-bromo group with various primary and secondary amines. The subsequent debromination of the resulting 6-bromo-7-alkylamino-2-methylquinoline-5,8-diones is achieved using hydrobromic acid, which provides the final 7-alkylamino-2-methylquinoline-5,8-diones in good yields. acs.orgelsevierpure.com
It is noted that some alkylamino compounds may be unstable during the debromination step. For these cases, an alternative pathway via methoxyquinoline-5,8-diones can be employed, although it typically results in lower yields. acs.org This synthetic versatility allows for the creation of a library of 7-substituted quinolinediones for further study. acs.org
Table 2: Synthesis of 7-Alkylamino-2-methylquinoline-5,8-diones
| Starting Material | Key Steps | Intermediate | Final Product | Reference |
| 2,5-Dimethoxyaniline | Skraup reaction, Demethylation, Oxidative bromination | 6,7-Dibromo-2-methylquinoline-5,8-dione | - | acs.orgnih.gov |
| 6,7-Dibromo-2-methylquinoline-5,8-dione | Amination with various amines | 6-Bromo-7-alkylamino-2-methylquinoline-5,8-diones | - | acs.org |
| 6-Bromo-7-alkylamino-2-methylquinoline-5,8-diones | Debromination (HBr) | - | 7-Alkylamino-2-methylquinoline-5,8-diones | acs.orgelsevierpure.com |
Formation of Schiff Base Ligands
Schiff bases are compounds containing an imine or azomethine group (-C=N-), typically formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). nih.gov These compounds are highly versatile and are of significant interest in coordination chemistry due to their ability to form stable complexes with metal ions. jchemlett.comuobaghdad.edu.iq
The formation of Schiff base ligands from quinoline derivatives is a well-established field. For instance, novel Schiff bases have been synthesized from the condensation of 2-carbaldehyde-8-hydroxyquinoline with various amines. nih.govacs.org The general procedure involves stirring the aldehyde and amine in a suitable solvent like ethanol (B145695) or methanol, sometimes with a base like KOH, to facilitate the reaction. nih.govacs.org
While direct synthesis from this compound is not explicitly detailed in the provided context, its amino derivatives, such as 7-amino-2-methylquinoline-5,8-dione, could serve as the primary amine component in a Schiff base condensation. For example, quinolin-7-amine has been reacted with various aromatic aldehydes in aqueous ethanol to form Schiff's bases. bepls.com The resulting Schiff base, containing the quinoline-dione scaffold, would then be a multidentate ligand capable of coordinating with metal ions.
The synthesis of mixed ligand complexes often involves a Schiff base and another ligand, such as 8-hydroxyquinoline, coordinating to a central metal ion like Co(II), Ni(II), or Cu(II). jchemlett.comuobaghdad.edu.iq These complexes are typically characterized by their stability and distinct geometries. jchemlett.com The formation of such complexes enhances the chemical diversity and potential applications of the parent quinoline molecule.
Table 3: Examples of Schiff Base Formation from Quinoline Derivatives
| Quinoline Precursor | Reactant | Product Type | Reference |
| 2-Carbaldehyde-8-hydroxyquinoline | Amines with morpholine (B109124) or piperidine (B6355638) moieties | Schiff base ligands (L1-L3) | nih.govacs.org |
| Quinolin-7-amine | Aromatic aldehydes | Quinoline-containing Schiff's bases | bepls.com |
| 2-Aminophenol and Acetophenone | - | Schiff base ligand (Primary ligand) | jchemlett.com |
| 2-Chloroquinoline-3-carbaldehyde | Substituted aromatic amines | Quinoline-Schiff bases | researchgate.net |
Advanced Characterization and Computational Analysis of 7 Bromo 2 Methylquinoline 5,8 Dione and Derivatives
Spectroscopic Methodologies for Structural Confirmation
The structural confirmation of 7-Bromo-2-methylquinoline-5,8-dione (C₁₀H₆BrNO₂) relies on a combination of spectroscopic methods. nih.gov Each technique provides unique and complementary information, which, when combined, allows for an unambiguous assignment of the compound's constitution and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each chemically non-equivalent proton. The methyl group protons at the C-2 position would typically appear as a singlet in the upfield region (δ ≈ 2.7 ppm). The protons on the quinoline (B57606) ring would exhibit characteristic shifts and coupling patterns. For instance, the proton at C-6 would likely be a singlet due to the adjacent bromine atom at C-7, appearing around δ 7.7-8.0 ppm. The protons at C-3 and C-4 would appear as doublets, coupled to each other.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, distinct signals are expected for the two carbonyl carbons (C-5 and C-8) of the dione (B5365651) ring, typically in the highly deshielded region of δ 180-185 ppm. The carbon atom attached to the bromine (C-7) would show a signal at a characteristic chemical shift, while the other aromatic and methyl carbons would also be resolved. docbrown.info The presence of 10 distinct signals would confirm the number of carbon atoms in the structure.
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for assigning complex structures.
COSY establishes proton-proton (¹H-¹H) coupling relationships, helping to identify adjacent protons, such as those at C-3 and C-4.
HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals that have protons attached.
HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton, connecting the methyl group to C-2, and confirming the substitution pattern on the benzene (B151609) ring. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analogous structures and general spectroscopic principles.
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 2-CH₃ | ~2.7 | s (singlet) | ~24 |
| 3 | ~7.6 | d (doublet) | ~123 |
| 4 | ~8.5 | d (doublet) | ~148 |
| 4a | - | - | ~147 |
| 5 | - | - | ~181 (C=O) |
| 6 | ~7.8 | s (singlet) | ~139 |
| 7 | - | - | ~120 (C-Br) |
| 8 | - | - | ~183 (C=O) |
| 8a | - | - | ~135 |
The synthesis of substituted quinolines can often lead to mixtures of positional isomers (regioisomers). NMR spectroscopy, particularly 2D HMBC, is the definitive method for distinguishing between these isomers. mdpi.com For example, to confirm the bromine is at the C-7 position and not C-6, one would look for specific long-range correlations in the HMBC spectrum.
In this compound, the proton at C-6 is expected to show a three-bond correlation (³JCH) to the carbonyl carbon at C-8 and the quaternary carbon C-4a. Crucially, it would not show a correlation to the carbon bearing the bromine (C-7). Conversely, if the isomer were 6-bromo-2-methylquinoline-5,8-dione, the proton at C-7 would show correlations to the carbonyl at C-5. These distinct correlation patterns provide unambiguous proof of the bromine's position. mdpi.com
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum would be dominated by characteristic absorption bands.
A key feature for 5,8-quinolinedione (B78156) moieties is the presence of two distinct carbonyl (C=O) stretching bands, typically observed in the region of 1650-1700 cm⁻¹. mdpi.com This is in contrast to related compounds with only one carbonyl group. Other significant peaks would include C=N and C=C stretching vibrations from the aromatic rings (approx. 1610-1450 cm⁻¹), C-H stretching and bending modes, and a C-Br stretching vibration at lower wavenumbers (typically below 600 cm⁻¹). rsc.orgsigmaaldrich.com
Table 2: Characteristic FTIR Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O stretch (quinone) | 1650 - 1700 (two bands) | Strong |
| C=N / C=C stretch (aromatic) | 1450 - 1610 | Medium-Strong |
| C-H stretch (aromatic/methyl) | 2850 - 3100 | Medium-Weak |
| C-H bend | 1370 - 1470 | Medium |
| C-Br stretch | 500 - 600 | Weak-Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions corresponding to its conjugated system. The quinone moiety typically displays two characteristic absorption bands: a low-intensity band in the visible region (around 400-500 nm) due to the forbidden n→π* transition of the carbonyl groups, and a more intense band in the UV region (around 250-300 nm) from π→π* transitions within the conjugated quinoline system. The exact positions and intensities of these bands are influenced by the substitution pattern on the aromatic ring.
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, the mass spectrum would provide direct evidence of its molecular weight. nih.gov A crucial diagnostic feature would be the isotopic signature of bromine. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion peak would appear as a pair of peaks (M⁺ and M+2) of almost identical intensity, separated by 2 m/z units. rsc.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This allows for the unambiguous determination of the compound's elemental formula. For C₁₀H₆BrNO₂, the calculated exact mass is 250.95800 u. chemsrc.com An HRMS measurement confirming this value would rule out other potential elemental compositions with the same nominal mass, providing definitive proof of the chemical formula. rsc.org
While spectroscopic methods determine molecular connectivity, single-crystal X-ray diffraction (XRD) provides the absolute structure of a compound in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis can definitively confirm its three-dimensional structure. researchgate.net
The analysis yields precise data on bond lengths, bond angles, and torsional angles. It would also reveal intermolecular interactions, such as π-stacking or halogen bonding, that dictate the crystal packing arrangement. The resulting data, including the crystal system (e.g., monoclinic, triclinic) and space group, represents the gold standard for structural proof. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and 2D Techniques
Computational Chemistry and Theoretical Modelling
Computational approaches are instrumental in elucidating the electronic and structural properties of quinoline derivatives, offering insights that are complementary to experimental data. These methods allow for the rational design of novel compounds with enhanced biological activities.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, stability, and reactivity of molecules. rsc.org For quinoline derivatives, DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, are employed to determine optimized geometries and electronic properties. researchgate.netdergipark.org.tr These calculations provide a deep understanding of the kinetic and thermodynamic stability of the compounds. rsc.org
One of the key applications of DFT is the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. rsc.org A smaller energy gap suggests higher reactivity and a greater tendency for electronic charge transfer, making the molecule more polarized. rsc.org
For instance, in studies of various quinoline derivatives, the distribution of HOMO and LUMO provides insights into their reactive properties. researchgate.netresearchgate.net The electronic clouds of these orbitals are often distributed across different parts of the molecule, such as the quinoline and phenyl groups, influencing their interaction with other molecules. researchgate.net DFT can also be used to predict the course of chemical reactions, such as the regioselectivity of nucleophilic additions to the quinoline-5,8-dione core. The steric hindrance caused by substituents, like the bromine atom at the C7 position, can direct nucleophilic attack to other positions, a phenomenon that can be rationalized through DFT calculations. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are mathematical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties. researchgate.net These models are invaluable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for their biological function. dergipark.org.tr
A variety of molecular descriptors are calculated using computational methods, such as DFT, to build QSAR/QSPR models. dergipark.org.tr For quinoline-5,8-dione derivatives, these descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO energies): As discussed previously, these are fundamental to understanding reactivity. dergipark.org.tr
Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. dergipark.org.tr
Chemical Hardness (η) and Softness (S): These concepts, derived from DFT, relate to the stability and reactivity of a molecule. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. dergipark.org.tr
Other descriptors: Molecular polarizability (α), dipole moment (μ), molecular volume (Vm), ionization potential (IP), electron affinity (EA), and electronegativity (χ) are also commonly used. researchgate.netdergipark.org.tr
A study on 28 different 5,8-quinolinequinone derivatives calculated these parameters to investigate the relationship between molecular structure and anti-proliferative and anti-inflammatory activities. researchgate.netdergipark.org.tr
By correlating these molecular descriptors with experimentally determined biological activities, predictive QSAR models can be developed. dergipark.org.tr For example, a QSAR study on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis found that van der Waals volume, electron density, and electronegativity were pivotal for antituberculosis activity. nih.gov In another study on 5,8-quinolinequinone derivatives, QSAR models indicated that molecular volume, ionization potential, molecular softness, dipole moment, molar refractivity, and a hydrophobicity parameter were important for their inhibitory effects on cancer cell division. researchgate.net These models often exhibit high correlation coefficients, demonstrating their predictive power. mdpi.com
Table 1: Key Molecular Descriptors Used in QSAR/QSPR Studies of Quinoline Derivatives
| Descriptor | Symbol | Description | Relevance to Biological Activity |
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital. | Relates to the ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest empty orbital. | Relates to the ability to accept electrons. |
| Energy Gap | ΔE | Difference between ELUMO and EHOMO. | Indicator of chemical reactivity and stability. rsc.org |
| Electronegativity | χ | Measure of an atom's ability to attract shared electrons. | Influences bond polarity and interactions. dergipark.org.tr |
| Chemical Hardness | η | Resistance to change in electron distribution. | Correlates with stability. dergipark.org.tr |
| Chemical Softness | S | Reciprocal of chemical hardness. | Correlates with reactivity. researchgate.net |
| Electrophilicity Index | ω | Global reactivity descriptor for electrophilic character. | Predicts the propensity to accept electrons. dergipark.org.tr |
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. doi.org It is a crucial tool in drug discovery for understanding how a potential drug molecule interacts with its biological target at the atomic level. nih.gov
Molecular docking simulations of this compound and its derivatives with various protein targets can reveal key binding interactions. These interactions are critical for the biological activity of the compounds. Common interaction modalities observed include:
Hydrogen Bonding: The formation of hydrogen bonds between the ligand and amino acid residues in the active site of the protein is a major contributor to binding affinity. For example, docking studies of quinoline derivatives with the main protease of SARS-CoV-2 showed hydrogen bonding with residues like His41, His164, and Glu166. nih.gov
Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein. In the context of quinoline derivatives, the quinoline ring itself can engage in hydrophobic interactions with residues such as PHE178 and TRP105 in the active site of enzymes like NQO1. mdpi.com
π-π Stacking and π-Alkyl Interactions: The aromatic rings of the quinoline scaffold can participate in π-π stacking with aromatic amino acid residues (e.g., tryptophan, tyrosine, histidine) or π-alkyl interactions with aliphatic residues. nih.govnih.gov
Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen. mdpi.com
Docking studies on aryl sulphonamide derivatives of 7-bromoquinoline-5,8-dione with bacterial dihydropteroate (B1496061) synthase have shown specific interactions that inform their antimicrobial potential. researchgate.netripublication.com Similarly, molecular docking of quinoline derivatives as potential HIV reverse transcriptase inhibitors has identified compounds with high binding affinities, with docking scores indicating strong interactions with the active site. nih.govtubitak.gov.tr
Table 2: Examples of Molecular Docking Studies on Quinoline Derivatives
| Quinoline Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |
| Quinoline Derivatives | SARS-CoV-2 Mpro | His41, His164, Glu166, Tyr54, Asp187 | Hydrogen bonding, π-interaction nih.gov |
| 7-Bromoquinoline-5,8-dione-6-arylsulphonamides | Bacterial Dihydropteroate Synthase | Not specified | Not specified researchgate.netripublication.com |
| Pyrazoline and Pyrimidine containing Quinoline Derivatives | HIV Reverse Transcriptase (4I2P) | Not specified | Good binding interactions nih.govtubitak.gov.tr |
| Quinoline-3-carboxamides | ATM Kinase | Not specified | High selectivity researchgate.net |
| Diamino-quinoline-5,8-dione Derivatives | NQO1 | His162A, Trp106A, Tyr129B | Hydrogen bonding, π-π stacking researchgate.net |
Elucidation of Molecular Mechanisms and Biological Interactions of 7 Bromo 2 Methylquinoline 5,8 Dione Analogues
Enzyme Inhibition and Protein Target Modulation
The biological activity of 7-Bromo-2-methylquinoline-5,8-dione analogues is primarily attributed to their ability to interact with and modulate the function of specific enzymes and proteins. These interactions are fundamental to their potential therapeutic applications.
Sphingosine (B13886) Kinase (SphK1 and SphK2) Inhibition
Sphingosine kinases (SphK), existing in two isoforms, SphK1 and SphK2, are critical enzymes in the sphingolipid metabolic pathway. They catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in cell proliferation, survival, and inflammation. The overexpression of SphK is implicated in various cancers, making it an attractive target for anticancer drug development.
Recent research has identified the quinoline-5,8-dione framework as a promising scaffold for the development of SphK inhibitors. By utilizing this compound as a starting material, a series of novel C(7) ether-linked quinoline-5,8-dione analogues have been synthesized and evaluated for their inhibitory activity against both SphK1 and SphK2.
A preliminary screening of these novel quinoline-5,8-dione analogues at a concentration of 10 μM revealed significant inhibitory activity against both SphK isoforms. Several of these compounds demonstrated dual inhibition of SphK1 and SphK2, with some exhibiting inhibition percentages as high as 69%. This initial success has paved the way for further structural modifications to optimize potency and selectivity.
Further investigation into the structure-activity relationships of these quinoline-5,8-dione derivatives has provided insights into their isoform selectivity and binding characteristics. While many of the synthesized compounds displayed dual inhibitory effects, some demonstrated a degree of selectivity for either SphK1 or SphK2.
For instance, modifications to the aryl moiety at the C(7) position have been shown to influence isoform preference. Molecular modeling studies have been employed to understand the binding modes of these inhibitors within the active sites of SphK1 and SphK2. These computational analyses, in conjunction with experimental data, are crucial for the rational design of next-generation inhibitors with improved selectivity and potency. The table below summarizes the inhibitory activity of selected 7-substituted-2-methylquinoline-5,8-dione analogues against SphK1 and SphK2.
| Compound | Substituent at C7 | % Inhibition SphK1 (10 µM) | % Inhibition SphK2 (10 µM) |
| 1 | -O-(p-F-Ph) | 54 | 56 |
| 2 | -O-(m-OMe-Ph) | 48 | 35 |
| 3 | -O-(p-CN-Ph) | 60 | 69 |
| 4 | -O-(3,4-diCl-Ph) | 26 | 45 |
Data compiled from published research findings.
Inhibition of Bacterial Dihydropteroate (B1496061) Synthase
Bacterial dihydropteroate synthase (DHPS) is a key enzyme in the folate biosynthesis pathway, which is essential for bacterial survival. This pathway is absent in humans, making DHPS an attractive target for the development of antibacterial agents. While the quinoline-dione scaffold has been explored for its antibacterial potential, specific studies on the direct inhibitory activity of this compound against bacterial DHPS are not extensively reported in the current scientific literature. However, the core structure represents a promising starting point for the design of novel DHPS inhibitors. The general mechanism of DHPS inhibition involves compounds that can mimic the natural substrate, p-aminobenzoic acid (pABA), thereby blocking the synthesis of dihydropteroate.
DNA Topoisomerase IB (TOP1) Catalytic Inhibition
DNA topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes, including replication, transcription, and recombination. DNA Topoisomerase IB (TOP1) functions by creating transient single-strand breaks in the DNA backbone to relieve supercoiling. Inhibition of TOP1 can lead to the accumulation of DNA damage and ultimately trigger cell death, making it a validated target for cancer therapy.
The catalytic activity of TOP1 inhibitors is typically characterized using a variety of in vitro assays. DNA relaxation assays monitor the conversion of supercoiled DNA to its relaxed form, with a decrease in this activity indicating inhibition. DNA nicking assays can detect the stabilization of the TOP1-DNA cleavage complex, a hallmark of TOP1 poisons. DNA unwinding assays measure the ability of a compound to intercalate into the DNA helix, which can also affect TOP1 activity. While some quinoline (B57606) derivatives have been shown to inhibit TOP1, specific data from DNA relaxation, nicking, and unwinding assays for this compound are not prominently available in published studies. Research in this area is ongoing to explore the full therapeutic potential of this class of compounds.
Assessment of P-glycoprotein (Pgp) Substrate Activity
While direct studies on this compound as a P-glycoprotein (Pgp) substrate are not extensively documented, research on analogous quinoline derivatives provides insights into their potential to interact with this efflux pump. Pgp is a key contributor to multidrug resistance (MDR) in cancer cells. nih.govnih.gov Certain novel quinoline compounds have been identified as potent P-gp inhibitors, capable of reversing MDR. For instance, a derivative identified as compound 160a was shown through molecular docking to target P-gp. nih.gov This compound increased the intracellular accumulation of doxorubicin (B1662922) and calcein (B42510) acetoxymethyl (a known P-gp substrate) in MDR cancer cells, indicating its role as a P-gp inhibitor. nih.gov Another series of novel quinoline derivatives based on the NSC23925 scaffold also demonstrated potent P-gp inhibitory effects, with a compound designated as YS-7a showing a stronger effect than the reference inhibitor verapamil. nih.gov YS-7a was found to suppress the transport function of P-gp without altering its expression levels. nih.gov
NAD(P)H:quinone oxidoreductase (NQO1) Inhibition
The quinoline-5,8-dione scaffold is a known pharmacophore for inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is often overexpressed in tumor cells. mdpi.com Analogues of this compound, specifically amino-quinoline-5,8-dione derivatives, have been designed and synthesized to act as NQO1 inhibitors. In one study, fourteen novel derivatives were created by adding different alkyl- or aryl-amino groups at the C6 or C7 positions. Several of these compounds, particularly 6d and 7d, which have a 4-(4-methylpiperazin-1-yl) phenylamino (B1219803) group at position 6 or 7 respectively, showed potent, NQO1-dependent antiproliferative activity. These compounds acted as competitive inhibitors of NQO1 in both drug-sensitive and multidrug-resistant cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| 6d | HeLaS3 | 0.80 |
| KB-vin | 1.52 | |
| 7d | HeLaS3 | 0.59 |
| KB-vin | 0.97 | |
| Paclitaxel | KB-vin | 1.01 |
This table presents the half-maximal inhibitory concentration (IC50) values of selected amino-quinoline-5,8-dione analogues against human cervical cancer (HeLaS3) and multidrug-resistant (KB-vin) cell lines.
Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) Inhibition
Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) is a crucial enzyme for the malaria parasite's life cycle and a target for novel antimalarial drugs. While direct inhibition by this compound has not been specified, analogous structures containing a quinoline core have been investigated. For example, 7-chloroquinoline-indole-chalcones linked with a triazole have been synthesized and directed towards PfCDPK1. rsc.org These compounds were found to interact with the ATP-binding pocket of the enzyme and inhibit its kinase activity, which is presumed to be the mechanism for their parasite growth inhibition. rsc.org Imidazopyridazine analogues have also been identified as potent inhibitors of PfCDPK1, demonstrating good in vitro anti-parasite activity. nih.gov
Tyrosine Kinase (e.g., PDGF-RTK) Inhibition
The quinoline scaffold is a component of some tyrosine kinase inhibitors. The platelet-derived growth factor receptor (PDGF-R) is a tyrosine kinase that, when inhibited, can block tumor growth. A series of 3-substituted quinoline derivatives have been prepared and tested for their ability to inhibit PDGF-receptor tyrosine kinase (PDGF-RTK). These studies found that the presence of 6,7-dimethoxy groups on the quinoline ring was beneficial for potent inhibition. While most of these compounds were inactive against epidermal growth factor receptor (EGFR) tyrosine kinase, they showed selectivity for PDGF-RTK. Other research has focused on pyridazinone analogues as potent and selective inhibitors of Bruton's tyrosine kinase (BTK). researchgate.net Additionally, isophthalic and terephthalic acid derivatives have been designed as type-2 protein kinase inhibitors, with some showing high potency against EGFR and HER2. acs.org
Carbonic Anhydrase Inhibition by Sulphonamide Conjugates
Sulphonamide conjugates of quinoline derivatives have been developed as inhibitors of carbonic anhydrases (CAs), particularly those isoforms associated with cancer, such as hCA IX and XII. nih.gov A series of quinoline-based benzenesulfonamides demonstrated inhibitory activity against these cancer-related isoforms. nih.gov In one study, para-sulphonamide derivatives displayed the most potent inhibition, with some compounds showing single-digit nanomolar inhibition constants against hCA IX. nih.gov For example, compound 13b had a Ki of 5.5 nM against hCA IX. nih.gov These findings suggest that the quinoline scaffold can be effectively derivatized to target specific CA isoforms.
| Compound | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 13a | 25.8 | 9.8 |
| 13b | 5.5 | 13.2 |
| 13c | 18.6 | 8.7 |
| 11c | 8.4 | - |
| AAZ | 25 | - |
This table shows the inhibition constants (Ki) of selected quinoline-based sulphonamides against human carbonic anhydrase isoforms IX and XII. Acetazolamide (AAZ) is included as a reference compound. nih.gov
Transglutaminase 2 (TGase 2) Inhibition
Transglutaminase 2 (TGase 2) is an enzyme implicated in various diseases, and its inhibition is a therapeutic strategy. Research has pointed to 7-aminoquinoline-5,8-dione (B3356023) scaffolds as a basis for structurally minimalized and drug-like TGase 2 inhibitors. nih.gov The natural product streptonigrin, which contains a 7-amino-quinoline-5,8-dione core, has been identified as a potent inhibitor of TGase 2. nih.gov It binds to the N-terminus of the enzyme, leading to the inhibition of its activity. nih.gov Other research has explored dihydroisoxazole (B8533529) inhibitors with a quinolyl moiety, finding that a 3-quinolyl group increased potency for TG2. A quinoxaline (B1680401) derivative, GK13, was also identified as a competitive inhibitor of TGase 2 with an IC50 value of approximately 16.4 µM.
Cellular and Subcellular Mechanistic Insights
The cellular effects of quinoline-5,8-dione analogues are often linked to their ability to induce oxidative stress and disrupt key cellular processes. For instance, NQO1 inhibitors derived from amino-quinoline-5,8-dione induce a dose-dependent mitochondrial dysfunction in cancer cells by increasing intracellular reactive oxygen species (ROS) levels. This leads to apoptosis, which is cell death, by affecting the levels of anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins such as Bax and cleaved caspase-3. In studies with HeLaS3 cells, compound 7d was shown to significantly trigger apoptosis through this mechanism.
Furthermore, some quinoline-5,8-dione derivatives have been found to act as CDC25 phosphatase inhibitors. By inhibiting CDC25, these compounds prevent the dephosphorylation of CDK1, which leads to cell cycle arrest and ultimately, catastrophic genomic instability and cell death in cancer cells. Treatment with these derivatives resulted in rapid and extensive double-stranded DNA breaks, indicating a potent mechanism for inducing irreversible cancer cell death.
Apoptosis Induction Mechanisms
Analogues of this compound have been shown to trigger apoptosis, a form of programmed cell death, in various cell lines. This process is critical for removing damaged or cancerous cells and is a key target for anticancer therapies. The induction of apoptosis by these compounds often involves the modulation of key regulatory proteins.
A central mechanism by which quinoline-5,8-dione analogues induce apoptosis is by altering the balance between pro-apoptotic and anti-apoptotic proteins. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a pivotal role in this process. Anti-apoptotic members, such as Bcl-2 itself, act to prevent apoptosis, while pro-apoptotic members, like Bcl-2-associated X protein (Bax), promote it.
Studies on related quinone-based compounds have demonstrated that they can increase the expression of Bax while simultaneously decreasing the expression of Bcl-2. nih.govijper.org This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, a key step in the intrinsic pathway of apoptosis. nih.govmdpi.com
The activation of caspases, a family of protease enzymes, is another hallmark of apoptosis. mdpi.com Caspase-3 is a key executioner caspase that, once activated, cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Research on structurally related compounds has shown that they can induce the activation of caspase-3/7. nih.govnih.gov The timing of this activation can vary depending on the specific chemical structure of the analogue. nih.govnih.gov For instance, certain substitutions on the core structure can lead to earlier caspase activation compared to the parent compound. nih.govnih.gov
Table 1: Modulation of Apoptotic Proteins by Quinoline-5,8-dione Analogues
| Compound Class | Effect on Bax | Effect on Bcl-2 | Effect on Caspase-3/7 |
| Quinoline-5,8-dione Derivatives | Upregulation nih.gov | Downregulation nih.govijper.org | Activation nih.govnih.gov |
Mitochondrial Dysfunction Induction
The mitochondria are central to the life and death of a cell, and their disruption is a common mechanism of action for many cytotoxic compounds. Analogues of this compound can induce mitochondrial dysfunction, which is closely linked to apoptosis induction. The altered expression of Bcl-2 family proteins, as discussed previously, directly impacts mitochondrial integrity. mdpi.com An increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, resulting in the release of pro-apoptotic factors like cytochrome c into the cytoplasm. mdpi.com This release is a point of no return for the cell, committing it to the apoptotic pathway.
Redox Cycling and Reactive Oxygen Species (ROS) Generation
The quinone moiety is a key structural feature of this compound and is known for its ability to undergo redox cycling. This process involves the acceptance of one or two electrons by the quinone, forming a semiquinone radical or a hydroquinone (B1673460), respectively. These reduced species can then react with molecular oxygen to regenerate the parent quinone, in the process producing reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. nih.gov
This generation of ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. nih.gov Oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, and can trigger apoptotic cell death. ijper.orgnih.gov The ability of these compounds to generate ROS is a significant contributor to their biological activity.
Disruption of Essential Cellular Enzyme and Protein Function
The electrophilic nature of the quinone ring in this compound analogues makes them susceptible to nucleophilic attack by cellular macromolecules. This reactivity can lead to the covalent modification and inactivation of essential enzymes and proteins. For example, the sulfhydryl groups of cysteine residues in proteins are particularly vulnerable to reaction with quinones. This can disrupt protein structure and function, leading to the inhibition of critical cellular processes. The specific enzymes and proteins targeted by these compounds are an area of ongoing research.
Structure-Activity Relationship (SAR) Studies and Pharmacophore Delineation
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound analogues, SAR studies focus on how modifying different parts of the molecule affects its potency and mechanism of action.
Influence of Substituent Variation (e.g., Position, Electronic Properties, Steric Bulk) on Biological Activity
The biological activity of quinoline-5,8-dione analogues is highly dependent on the nature and position of substituents on the quinoline ring system.
Position: The location of substituents is critical. For instance, the placement of a bromine atom at the 7-position and a methyl group at the 2-position defines the core structure of the parent compound. Moving these substituents or introducing new ones at different positions can dramatically alter the compound's interaction with its biological targets.
Electronic Properties: The electronic properties of the substituents play a significant role. Electron-withdrawing groups, such as halogens (e.g., bromine, chlorine) or a nitro group, can increase the electrophilicity of the quinone ring, potentially enhancing its reactivity towards nucleophiles and its ability to undergo redox cycling. nih.gov Conversely, electron-donating groups, like a methoxy (B1213986) group, can modulate the redox potential and biological activity in a different manner. Studies on related quinoline derivatives have shown that substituting a bromine atom with a cyano group can increase photochemical sensitivity, while a nitro group can render the molecule photochemically insensitive. nih.gov
Steric Bulk: The size and shape (steric bulk) of the substituents can also influence biological activity. Bulky substituents may hinder the molecule's ability to bind to a target protein's active site, thereby reducing its activity. In some cases, however, a larger substituent might create more favorable interactions, leading to increased potency. Research on other quinoline derivatives has indicated that the bulkiness of certain substituents did not have a straightforward influence on a specific type of biological activity, suggesting a complex interplay of factors. researchgate.net
The relationship between lipophilicity (the ability of a compound to dissolve in fats and lipids) and biological activity is also a key consideration in SAR studies. For some quinoline derivatives, a parabolic relationship has been observed, where there is an optimal lipophilicity for maximum activity. researchgate.net
Table 2: Influence of Substituent Properties on the Biological Activity of Quinoline Derivatives
| Substituent Property | General Influence on Biological Activity |
| Position | Critical for target interaction and activity. |
| Electronic Properties | Electron-withdrawing groups can enhance reactivity and redox cycling. nih.gov |
| Electron-donating groups can modulate redox potential. | |
| Steric Bulk | Can either enhance or hinder binding to biological targets. researchgate.net |
| Lipophilicity | Often shows a parabolic relationship with activity, with an optimal value for maximum effect. researchgate.net |
Identification of Essential Structural Motifs for Bioactivity
The bioactivity of this compound and its analogues is intrinsically linked to specific structural features. The foundational quinoline-5,8-dione scaffold is paramount for their biological effects. nih.gov This core structure is a recurring motif in a variety of natural antibiotics with demonstrated anticancer, antibacterial, antifungal, and antimalarial properties. nih.govnih.gov
Modifications at various positions on this scaffold significantly influence the biological activity. Research has shown that the introduction of different chemical groups at the C-6 and C-7 positions can considerably alter the biological properties of the resulting compounds. nih.gov While the core quinoline-5,8-dione structure is essential, substitutions on the pyridine (B92270) ring are also tolerated, providing additional sites for structural modifications to enhance bioactivity. nih.gov
Specific Contributions of Halogenation (e.g., C-7 Bromine)
The introduction of halogen atoms, particularly bromine, at specific positions on the quinoline ring has been identified as a critical factor in augmenting the bioactivity of these compounds. The presence of a bromine atom at the C-7 position, as seen in this compound, is particularly noteworthy.
Studies on highly brominated quinolines have demonstrated that substitutions at the C-5 and C-7 positions are crucial for enhancing antiproliferative activity against various cancer cell lines. nih.gov For instance, the bromination of certain quinoline derivatives at the C-5 and C-7 positions led to a significant increase in their inhibitory effects. nih.gov This underscores the strategic importance of halogenation at these specific sites.
Furthermore, the conversion of a methoxy group at the C-8 position to a hydroxyl group, in conjunction with bromination at C-5 and C-7, has been shown to further potentiate the anticancer activity. nih.gov This highlights a synergistic relationship between different functional groups and their placement on the quinoline scaffold. The presence of bromine at C-7, therefore, is not an isolated feature but part of a larger structural concert that dictates the molecule's biological efficacy.
Correlation of Physiochemical Descriptors with Biological Efficacy
The biological efficacy of this compound analogues is influenced by a range of physicochemical properties. While a direct correlation is not always straightforward, certain descriptors play a significant role.
Interestingly, studies on some quinoline-5,8-dione derivatives have indicated that hydrophobicity, as measured by HPLC, does not consistently correlate with antiproliferative activity. nih.gov This suggests that other factors beyond simple lipophilicity are at play in determining the biological outcome.
The quinone moiety itself is a key contributor to the reactivity of these compounds. It is susceptible to reduction and nucleophilic attack, which can be crucial for their mechanism of action. researchgate.net The generation of intracellular reactive oxygen species (ROS) has been observed for some para-quinones, and this oxidative stress is a potential mechanism for their biological effects. nih.gov The ability of the quinoline-5,8-dione scaffold to participate in redox cycling and generate radicals in vivo is considered an important aspect of their multidirectional biological activity. nih.gov
Table 1: Physicochemical Properties of Parent Quinoline-5,8-dione
| Property | Value |
| Molecular Weight | 159.14 g/mol nih.gov |
| XLogP3 | 0.7 nih.gov |
| Hydrogen Bond Donor Count | 0 nih.gov |
| Hydrogen Bond Acceptor Count | 3 nih.gov |
| Rotatable Bond Count | 0 nih.gov |
| Exact Mass | 159.032028402 Da nih.gov |
| Topological Polar Surface Area | 47 Ų nih.gov |
| Heavy Atom Count | 12 nih.gov |
| Complexity | 257 nih.gov |
Note: This data is for the parent compound Quinoline-5,8-dione and serves as a reference. The properties of this compound will differ due to the additional bromine and methyl groups.
Comparative Analysis with Natural Product Quinolinediones and Clinical Agents
The synthetic compound this compound belongs to a broader class of quinoline-5,8-diones, which includes several naturally occurring antibiotics with significant biological activities. nih.govnih.gov A notable example is Streptonigrin, a natural product isolated from Streptomyces flocculus, which exhibits potent anticancer properties. nih.gov
Structure-activity relationship studies have revealed that the 5,8-quinolinedione (B78156) scaffold is the essential pharmacophore responsible for the biological effects of these natural antibiotics. nih.gov Synthetic analogues, including this compound, are designed and developed based on the structural blueprint of these natural products. In many cases, synthetic modifications aim to enhance the activity and reduce the toxicity observed with the natural compounds. nih.gov
When compared to some clinical agents, certain quinoline-based compounds have shown comparable or even superior activity in preclinical studies. For instance, novel quinoline-5,8-dione analogues have demonstrated antiproliferative activity comparable to cisplatin (B142131) against certain leukemia cell lines. nih.gov Similarly, some quinoline-chalcone derivatives have exhibited more potent inhibitory effects against various cancer cell lines than the commonly used chemotherapy drug 5-fluorouracil (B62378) (5-FU). mdpi.com
The development of quinoline-5,8-dione derivatives represents a promising avenue in the search for new therapeutic agents, building upon the foundation laid by natural products and aiming to improve upon existing clinical options.
Q & A
Basic: What are the standard synthetic routes for 7-Bromo-2-methylquinoline-5,8-dione?
Methodological Answer:
The synthesis typically begins with halogenation of 8-hydroxy-2-methylquinoline. Bromination is achieved using bromine in methanol with NaHCO₃ as a base, followed by quenching with Na₂SO₃ to yield intermediates like 5,7-dibromo derivatives . Subsequent oxidation steps (e.g., using mCPBA in 1,2-dichloroethane) generate the quinone moiety. Alternative routes involve nitration and hydrogenation of 5-chloro-8-hydroxyquinoline precursors, followed by protection/deprotection strategies for functional groups (e.g., benzylation/acetylation) . Key analytical tools include ESI-MS for mass verification and NMR for structural confirmation .
Advanced: How do steric and electronic factors influence regioselectivity in bromination reactions of quinoline precursors?
Methodological Answer:
Regioselectivity in bromination is governed by:
- Electronic effects : Electron-rich positions (e.g., para/meta to hydroxyl groups) are more reactive. For example, bromination of 8-hydroxy-2-methylquinoline favors C5 and C7 due to resonance stabilization of intermediates .
- Steric hindrance : Bulky substituents (e.g., methyl at C2) direct bromination to less hindered positions. Computational modeling (DFT) can predict preferred sites by analyzing charge distribution and transition-state geometries .
Experimental validation involves comparative studies of substituted quinolines (e.g., 2-methyl vs. 3-methyl derivatives) and monitoring reaction kinetics under varying conditions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments. For example, aromatic protons adjacent to bromine exhibit downfield shifts (δ 8.5–9.0 ppm), while methyl groups resonate near δ 2.5–3.0 ppm .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding motifs (e.g., O–H⋯N interactions in 8-hydroxy derivatives) .
- ESI-MS : Confirms molecular weight and isotopic patterns (e.g., Br⁷⁹/Br⁸¹ doublets) .
Advanced: How can computational studies predict the cytotoxicity of quinoline-5,8-diones in cancer research?
Methodological Answer:
- Docking simulations : Model interactions with NQO1 (NAD(P)H:quinone oxidoreductase 1), a redox enzyme overexpressed in tumors. Focus on the quinone moiety’s reduction potential and binding affinity to NQO1’s active site .
- Metabolic stability : Predict oxidative metabolism using software like MetaSite, identifying vulnerable positions (e.g., C7 bromine as a leaving group) .
- Validation : Pair computational results with in vitro assays (e.g., NQO1 enzyme activity assays and cytotoxicity screening in tumor cell lines) .
Basic: What are the primary applications of this compound in medicinal chemistry?
Methodological Answer:
The compound serves as:
- NQO1-directed antitumor agents : Leverages tumor-specific redox cycling to generate cytotoxic hydroquinones .
- Synthetic intermediate : Bromine at C7 enables Suzuki cross-couplings with aryl boronic acids to generate diverse derivatives (e.g., amino- or alkoxy-substituted quinolines) .
Experimental workflows include cytotoxicity profiling (MTT assays) and metabolic stability studies in hepatic microsomes .
Advanced: How do crystal packing interactions affect the stability and reactivity of halogenated quinolines?
Methodological Answer:
- Halogen bonding : Type I Br⋯Br interactions (distance ~3.6 Å, θ ~143°) stabilize dimers in 5,7-dibromo derivatives, influencing solubility and reactivity .
- Hydrogen bonding : O–H⋯N interactions (e.g., 2.7 Å in 8-hydroxy derivatives) dominate packing, while π-stacking is absent due to planar distortions .
- Methodology : Compare X-ray structures of halogenated vs. non-halogenated analogs and conduct thermal gravimetric analysis (TGA) to assess stability .
Basic: How are Suzuki cross-coupling reactions optimized for functionalizing this compound?
Methodological Answer:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in refluxing toluene/DMF (24–48 hours) .
- Substrate reactivity : Aryl boronic acids outperform pinacol boronate esters due to reduced steric hindrance .
- Monitoring : Track reaction progress via TLC and purify products using column chromatography (silica gel, ethyl acetate/hexane) .
Advanced: What contradictions exist in reported synthetic yields for quinoline-5,8-diones, and how can they be resolved?
Methodological Answer:
- Contradictions : Low yields (e.g., <30%) in traditional heating vs. >80% under microwave-assisted synthesis .
- Resolution : Optimize temperature gradients (130–160°C) and solvent systems (e.g., DMF for solubility). Validate via parallel experiments and kinetic studies .
Basic: What safety protocols are essential when handling brominated quinolines?
Methodological Answer:
- Ventilation : Use fume hoods due to bromine’s volatility and toxicity.
- Quenching : Neutralize excess bromine with Na₂SO₃ before disposal .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact .
Advanced: How does substitution at C7 influence the redox behavior of quinoline-5,8-diones?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
